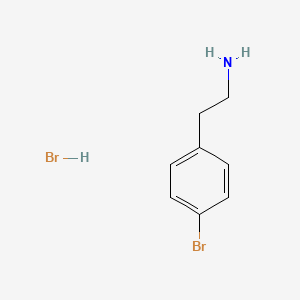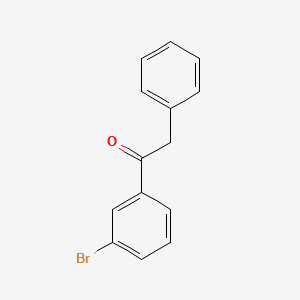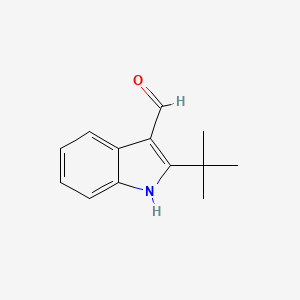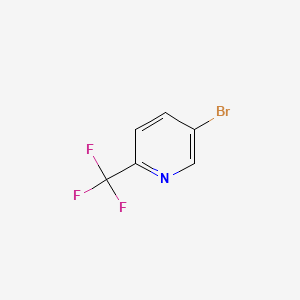
5-Acetyl-2-fluorophenylboronic acid
Vue d'ensemble
Description
5-Acetyl-2-fluorophenylboronic acid is a heterocyclic organic compound . It is often used as a reactant in Suzuki cross-coupling reactions .
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of pinacol boronic esters is not well developed . Hydrolysis of some phenylboronic pinacol esters is described and the kinetics is dependent on the substituents in the aromatic ring .Molecular Structure Analysis
The molecular formula of 5-Acetyl-2-fluorophenylboronic acid is C8H8BFO3 . The molecular weight is 181.96 .Chemical Reactions Analysis
5-Acetyl-2-fluorophenylboronic acid is involved in Suzuki cross-coupling reactions . It is also used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .Physical And Chemical Properties Analysis
The density of 5-Acetyl-2-fluorophenylboronic acid is approximately 1.3±0.1 g/cm3 . The boiling point is around 376.1±52.0 °C at 760 mmHg . The molar refractivity is 42.8±0.4 cm3 .Applications De Recherche Scientifique
Preparation of Phenylboronic Catechol Esters
5-Acetyl-2-fluorophenylboronic acid can be used as a reactant for the preparation of phenylboronic catechol esters . These esters are promising anion receptors for polymer electrolytes .
Diastereoselective Synthesis of Trisubstituted Allylic Alcohols
This compound can also be used in the diastereoselective synthesis of trisubstituted allylic alcohols . This process involves a rhodium-catalyzed arylation .
Site-Selective Suzuki-Miyaura Arylation Reactions
5-Acetyl-2-fluorophenylboronic acid can be used in site-selective Suzuki-Miyaura arylation reactions . This is a type of cross-coupling reaction used to synthesize biaryl compounds .
Rhodium-Catalyzed Enantioselective Addition Reactions
Another application of this compound is in rhodium-catalyzed enantioselective addition reactions . This process is used to create chiral molecules in an enantioselective manner .
Safety and Hazards
Mécanisme D'action
Target of Action
5-Acetyl-2-fluorophenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 5-Acetyl-2-fluorophenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group (in this case, the 5-acetyl-2-fluorophenyl group) from boron to palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic compounds . The reaction allows for the joining of two carbon-containing fragments in a way that is mild and tolerant of various functional groups . The downstream effects of this reaction depend on the specific molecules being coupled and can lead to a wide variety of organic compounds .
Pharmacokinetics
The properties of the compound, such as its stability and reactivity, can influence its behavior in chemical reactions .
Result of Action
The primary result of the action of 5-Acetyl-2-fluorophenylboronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the other reactants involved .
Action Environment
The efficacy and stability of 5-Acetyl-2-fluorophenylboronic acid can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . The choice of these components, as well as the reaction conditions (such as temperature and solvent), can affect the efficiency and selectivity of the reaction .
Propriétés
IUPAC Name |
(5-acetyl-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVNUEBNRAIKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376840 | |
| Record name | 5-Acetyl-2-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-fluorophenylboronic acid | |
CAS RN |
870777-29-0 | |
| Record name | 2-Fluoro-5-acetylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870777-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetyl-2-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boronic acid, B-(5-acetyl-2-fluorophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)


